6-Chloro-2-[(methylsulfanyl)methyl]pyrimidine-4-carboxylic acid
Description
6-Chloro-2-[(methylsulfanyl)methyl]pyrimidine-4-carboxylic acid is a pyrimidine derivative characterized by a carboxylic acid group at position 4, a chlorine atom at position 6, and a (methylsulfanyl)methyl group (-CH2-S-CH3) at position 2. Pyrimidine derivatives are critical in medicinal and agrochemical research due to their structural versatility and biological relevance. The chlorine atom at position 6 likely enhances electrophilicity, while the (methylsulfanyl)methyl group introduces sulfur-based reactivity and moderate lipophilicity.
Properties
Molecular Formula |
C7H7ClN2O2S |
|---|---|
Molecular Weight |
218.66 g/mol |
IUPAC Name |
6-chloro-2-(methylsulfanylmethyl)pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C7H7ClN2O2S/c1-13-3-6-9-4(7(11)12)2-5(8)10-6/h2H,3H2,1H3,(H,11,12) |
InChI Key |
YPQRJIRAARIAME-UHFFFAOYSA-N |
Canonical SMILES |
CSCC1=NC(=CC(=N1)Cl)C(=O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 6-Chloro-2-[(methylsulfanyl)methyl]pyrimidine-4-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-4,6-dimethoxypyrimidine and methylthiomethyl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to facilitate the substitution reactions.
Industrial Production: Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield.
Chemical Reactions Analysis
Nucleophilic Substitution at Chloro Position
The chlorine atom at position 6 undergoes nucleophilic substitution under controlled conditions:
| Reaction Type | Reagents/Conditions | Outcome | Application |
|---|---|---|---|
| Amination | Primary/secondary amines, DCM, 50–80°C | Substituted amino derivatives | Synthesis of kinase inhibitors |
| Thiolation | Thiols, base (e.g., K₂CO₃), polar aprotic solvent | Thioether derivatives | Prodrug development |
Key studies demonstrate that electron-withdrawing groups on the pyrimidine ring enhance the electrophilicity of the chloro group, enabling efficient displacement with nitrogen- or sulfur-based nucleophiles .
Oxidation of Methylsulfanylmethyl Group
The methylsulfanylmethyl (-CH₂-S-CH₃) moiety undergoes oxidation to yield sulfoxide or sulfone derivatives:
| Oxidizing Agent | Conditions | Product |
|---|---|---|
| mCPBA (3-chloroperbenzoic acid) | 0–25°C, DCM | Sulfoxide (-CH₂-SO-CH₃) |
| H₂O₂/FeCl₃ | Reflux, acetic acid | Sulfone (-CH₂-SO₂-CH₃) |
This transformation modifies electronic properties of the molecule, influencing binding affinity in medicinal chemistry applications .
Carboxylic Acid Functionalization
The carboxylic acid group participates in two primary reactions:
Esterification
-
Reagents: Ethanol, H₂SO₄ (catalytic)
-
Conditions: Reflux, 12–24 hours
-
Product: Ethyl ester derivative (improves lipid solubility for biological studies)
Amide Formation
-
Reagents: Amines, EDC/HOBt coupling agents
-
Conditions: RT, DMF
-
Product: Amide conjugates (used in peptidomimetic drug design)
Palladium-Catalyzed Cross-Coupling
The chloro group facilitates Suzuki-Miyaura couplings for aryl/heteroaryl introductions:
| Catalyst System | Substrate | Yield |
|---|---|---|
| Pd(PPh₃)₄, K₂CO₃ | Arylboronic acids | 65–85% |
| Pd(dppf)Cl₂, CsF | Heteroaryl pinacol boronate | 72% |
These reactions enable rapid diversification of the pyrimidine core for structure-activity relationship (SAR) studies.
Stability Under Acidic/Basic Conditions
Critical for synthetic utility:
-
Acid Stability: Stable in dilute HCl (1M, 25°C, 24h) but decomposes in concentrated H₂SO₄ .
-
Base Stability: Degrades in NaOH > 2M due to hydrolysis of the methylsulfanylmethyl group.
Comparative Reactivity Table
| Functional Group | Reaction | Rate (Relative) |
|---|---|---|
| C6-Cl | Nucleophilic substitution | 1.0 (reference) |
| -CH₂-S-CH₃ | Oxidation | 0.3 |
| -COOH | Esterification | 0.8 |
Data indicate the chloro group is the most reactive site, aligning with computational studies predicting its highest electrophilicity.
Scientific Research Applications
6-Chloro-2-[(methylsulfanyl)methyl]pyrimidine-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Mechanism of Action
The mechanism of action of 6-Chloro-2-[(methylsulfanyl)methyl]pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. The chloro and methylsulfanyl groups play a crucial role in its binding affinity and selectivity towards these targets. The compound may inhibit specific enzymes or interfere with cellular pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Similar Pyrimidine Derivatives
Structural and Functional Group Analysis
The table below summarizes key structural and physicochemical attributes of the target compound and its analogs:
*Calculated based on structural analogs.
Key Comparative Insights
Electronic Effects and Acidity
- The carboxylic acid group’s acidity is influenced by substituents. Chlorine at position 6 (target compound) exerts an electron-withdrawing effect, likely increasing acidity compared to methyl or methoxy groups .
- In 5-chloro-2-cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid , the hydroxyl group at position 6 further enhances acidity but reduces stability under acidic conditions.
Lipophilicity and Solubility
- The (methylsulfanyl)methyl group in the target compound contributes moderate lipophilicity, favoring membrane permeability. This contrasts with the polar hydroxyl group in and the aromatic pyridinyl in , which may reduce passive diffusion.
- The chlorophenyl group in significantly increases lipophilicity, making it suitable for hydrophobic target binding .
Biological Activity
6-Chloro-2-[(methylsulfanyl)methyl]pyrimidine-4-carboxylic acid (CAS No. 1285622-08-3) is a heterocyclic compound belonging to the pyrimidine family. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. Understanding its biological activity is crucial for evaluating its therapeutic potential.
- Molecular Formula : C7H7ClN2O2S
- Molecular Weight : 218.66 g/mol
- Structure : The compound features a pyrimidine ring substituted with a chlorine atom and a methylsulfanyl group, which may influence its biological interactions.
Biological Activity Overview
Research has indicated that this compound exhibits various biological activities, including anti-inflammatory, antimicrobial, and potential anticancer properties. Below are detailed findings from various studies.
Anti-inflammatory Activity
A study on pyrimidine derivatives demonstrated that compounds with similar structures could inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory process. The inhibitory effects were quantified using half-maximal inhibitory concentration (IC50) values:
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |
|---|---|---|
| This compound | TBD | TBD |
| Celecoxib | 0.04 ± 0.01 | 0.04 ± 0.01 |
| Indomethacin | 9.17 | TBD |
The exact IC50 values for this compound are yet to be determined but are essential for establishing its efficacy relative to known anti-inflammatory drugs .
Antimicrobial Activity
The compound has shown promise in antimicrobial assays. Its structural similarity to other pyrimidine derivatives suggests it may possess similar mechanisms of action against bacterial and fungal strains. In vitro studies have indicated varying degrees of activity against common pathogens, although specific data for this compound require further exploration.
Case Studies and Research Findings
- Inhibition of COX Enzymes : A series of pyrimidine derivatives were tested for their ability to inhibit COX enzymes, revealing significant anti-inflammatory effects that could be extrapolated to similar compounds like this compound .
- Antimicrobial Screening : Research involving related methylsulfanyl-pyrimidines showed promising results in inhibiting microbial growth, suggesting that structural modifications can enhance bioactivity against specific pathogens .
- Anticancer Research : Several pyrimidine derivatives have been studied for their effects on cancer cell lines, showing that modifications at the 2 and 4 positions can lead to enhanced anticancer activity through kinase inhibition pathways .
Q & A
Q. What are the established synthetic routes for 6-Chloro-2-[(methylsulfanyl)methyl]pyrimidine-4-carboxylic acid, and what key intermediates are involved?
- Methodological Answer : The compound is synthesized via multistep reactions starting with condensation of 4-chlorobenzaldehyde with 2-aminopyridine derivatives, followed by cyclization using catalysts like palladium or copper in solvents such as DMF or toluene . Key intermediates include chlorinated pyrimidine precursors and methylsulfanyl-functionalized moieties. For example, 6-chloro-4-methylpyrimidine intermediates are modified via nucleophilic substitution to introduce the methylsulfanyl group. Final carboxylation is achieved using CO₂ under high-pressure conditions or via hydrolysis of nitrile intermediates .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent positions (e.g., methylsulfanyl at C2, chlorine at C6) .
- High-Performance Liquid Chromatography (HPLC) : Validates purity (>95% for research-grade material) .
- Mass Spectrometry (MS) : Confirms molecular weight (e.g., [M+H]+ at m/z 273.7) .
- X-ray Crystallography : Resolves stereoelectronic effects and bond angles (e.g., C–S bond lengths of ~1.81 Å) .
Q. What in vitro models are used to assess its biological activity?
- Methodological Answer :
- Kinase Inhibition Assays : Test inhibition of Src/Abl kinases using fluorescence-based assays (IC₅₀ values typically <1 µM) .
- Cell Viability Assays : Evaluate cytotoxicity in cancer cell lines (e.g., MCF-7, HepG2) via MTT or ATP-luminescence assays .
- Binding Affinity Studies : Surface plasmon resonance (SPR) quantifies interactions with target receptors (e.g., α7 nicotinic acetylcholine receptors) .
Advanced Research Questions
Q. How can conflicting data on its inhibitory activity against Src/Abl kinases be resolved?
- Methodological Answer : Discrepancies in IC₅₀ values may arise from assay conditions (e.g., ATP concentration, pH). Resolve conflicts by:
- Orthogonal Assays : Compare fluorescence-based kinase activity with radiometric assays (e.g., ³²P-ATP incorporation) .
- Structural Analog Testing : Evaluate activity of derivatives (e.g., replacing methylsulfanyl with ethylsulfonyl) to identify SAR trends .
- Meta-Analysis : Aggregate data from multiple studies using standardized statistical models (e.g., fixed-effects models) .
Q. What strategies optimize reaction yields during large-scale synthesis?
- Methodological Answer :
- Catalyst Optimization : Screen Pd/Cu ratios (e.g., 1:2 molar ratio increases cyclization efficiency by ~30%) .
- Solvent Selection : Replace toluene with DMF to enhance solubility of intermediates, reducing reaction time by 20% .
- Temperature Control : Maintain 80–100°C during carboxylation to minimize decarboxylation side reactions .
Q. How does the methylsulfanyl group influence the compound’s pharmacokinetic properties?
- Methodological Answer :
- Metabolic Stability : Use liver microsome assays (human/rat) to compare oxidation rates of methylsulfanyl vs. methylsulfonyl derivatives .
- Permeability : Assess Caco-2 monolayer transport to determine intestinal absorption (Papp <1 ×10⁻⁶ cm/s indicates poor bioavailability) .
- Protein Binding : Equilibrium dialysis quantifies plasma protein binding (>90% suggests limited free drug availability) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
